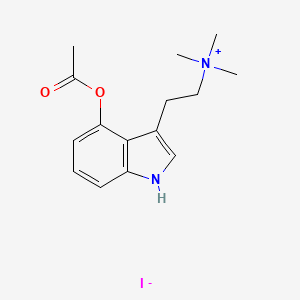

4-acetoxy TMT (iodide)

Description

Contextualization within the Tryptamine (B22526) Alkaloid Class

Tryptamine alkaloids are a class of naturally occurring compounds characterized by an indole (B1671886) ring structure fused to a benzene (B151609) and pyrrole (B145914) ring, with a 2-aminoethyl group at the third carbon. wikipedia.org These simple indole alkaloids are biosynthetically derived from the essential amino acid tryptophan. nih.govresearchgate.net The tryptamine scaffold is a core feature of several important endogenous molecules, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the neurohormone melatonin. wikipedia.org

Due to their structural similarity to serotonin, many tryptamine derivatives exhibit activity at serotonin receptors and have been a focus of neuropharmacological research. wikipedia.orgmdpi.comnih.gov Well-known psychoactive tryptamines like N,N-dimethyltryptamine (DMT) and psilocin are agonists at various serotonin receptors. nih.govmdpi.com

Quaternary tryptammonium salts represent a specific subgroup of tryptamines where the nitrogen atom of the aminoethyl side chain is bonded to four carbon-containing groups, resulting in a permanent positive charge. evitachem.com This structural feature distinguishes them from their tertiary amine counterparts (like DMT) and significantly influences their pharmacological properties. 4-acetoxy TMT (iodide) is a member of this chemical class. evitachem.com

Historical Perspective of Related Indole-Based Research Compounds

The scientific journey of indole-based compounds began in 1866 when German chemist Adolf von Baeyer first synthesized indole from oxindole. nih.govpcbiochemres.com The elucidation of its structure—a benzene ring fused to a pyrrole ring—opened the door to a vast field of chemical exploration. creative-proteomics.combiocrates.com A major breakthrough in this area was the development of the Fischer indole synthesis in 1883, a versatile method for creating indole and its derivatives that remains widely used. creative-proteomics.com

Throughout the 20th century, researchers recognized that the indole nucleus is a privileged scaffold present in numerous biologically active alkaloids and essential biomolecules like tryptophan. pcbiochemres.comcreative-proteomics.com The structural resemblance of indole alkaloids to endogenous neurotransmitters spurred extensive research into their potential as modulators of the central nervous system. nih.gov This has led to the development of many indole-containing therapeutic agents and has established indole derivatives as critical tools in neuroscience research for probing receptor function and developing treatments for neurological and psychiatric disorders. pcbiochemres.combiocrates.comnih.gov

Rationale for Investigation of 4-Acetoxy TMT (iodide) as a Research Probe

The investigation of 4-acetoxy TMT (iodide) is driven by its identity as a synthetic, functional analog of aeruginascin, a naturally occurring quaternary tryptammonium salt found in certain species of psychoactive mushrooms. evitachem.compsychedelicreview.comnih.govresearchgate.net Specifically, 4-acetoxy TMT (iodide) is synthesized as a potential prodrug for 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT), which is the hypothesized active metabolite of aeruginascin, in a parallel relationship to how the well-studied 4-AcO-DMT (psilacetin) is a prodrug for psilocin. nih.govresearchgate.netacs.org

The primary rationale for studying this compound is to elucidate the pharmacology of the lesser-known tryptamines found alongside psilocybin in various fungi. nih.govnih.govacs.org By characterizing the receptor binding profiles and functional activities of compounds like 4-acetoxy TMT and its metabolite, researchers aim to understand their specific contributions to neurochemical pathways. evitachem.com This exploration of structure-activity relationships (SAR) for quaternary tryptammonium analogues is crucial for determining their potential as selective pharmacological tools. nih.govresearchgate.net Such research helps to clarify whether these compounds have unique targets or contribute to an "entourage effect" by modulating the activity of the primary alkaloids. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21IN2O2 |

|---|---|

Molecular Weight |

388.24 g/mol |

IUPAC Name |

2-(4-acetyloxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C15H21N2O2.HI/c1-11(18)19-14-7-5-6-13-15(14)12(10-16-13)8-9-17(2,3)4;/h5-7,10,16H,8-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MTXCVVIYLGOXRG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 4-Acetoxy TMT (iodide)

The creation of 4-acetoxy TMT (iodide) is a well-documented process that primarily involves the quaternization of a tertiary amine precursor. This transformation is a key step in yielding the desired quaternary ammonium (B1175870) salt.

Precursor Compounds and Reagents in Synthesis

The principal starting material for synthesizing 4-acetoxy TMT (iodide) is 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin. acs.orgnih.gov The synthesis is achieved through methylation using an excess of iodomethane (B122720) (methyl iodide). acs.orgnih.gov This reaction is typically conducted in a suitable solvent to facilitate the transformation.

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| 4-AcO-DMT (psilacetin) | 4-acetoxy-N,N-dimethyltryptamine | The foundational tryptamine (B22526) structure to be modified. acs.orgnih.gov |

| Iodomethane | Methyl iodide | The methylating agent that converts the tertiary amine to a quaternary ammonium salt. acs.orgnih.gov |

| Tetrahydrofuran (B95107) or Acetone | Tetrahydrofuran or Propan-2-one | Solvents used to dissolve the reactants and facilitate the chemical transformation. acs.orgnih.gov |

Reaction Conditions and Yield Optimization Strategies

The synthesis involves dissolving 4-AcO-DMT in a solvent like tetrahydrofuran and then refluxing it with an excess of an alkyl iodide, such as iodoethane, 1-iodopropane, or 2-iodopropane (B156323). acs.orgnih.gov In a specific example of methylation to form 4-AcO-TMT iodide, psilacetin (4-AcO-DMT) fumarate (B1241708) was used as the starting material and methylated with excess iodomethane, resulting in a 53% yield. acs.orgnih.gov

To enhance the yield, using an excess of the methylating agent is a common strategy. The choice of an appropriate solvent is also critical. Following the reaction, the resulting 4-acetoxy TMT (iodide) can be hydrolyzed using aqueous acetic acid to produce 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide. acs.orgnih.gov

Synthesis of Novel Quaternary Tryptammonium Analogues

The structural framework of 4-acetoxy TMT (iodide) offers opportunities for creating a diverse range of novel quaternary tryptammonium analogues. These modifications are instrumental in exploring structure-activity relationships. acs.org

Systematic Approaches to Structural Modification

Systematic modifications can be implemented at various points on the tryptamine molecule. A primary approach involves altering the alkyl groups attached to the quaternary nitrogen. Instead of methyl iodide, other alkyl iodides like iodoethane, 1-iodopropane, and 2-iodopropane can be utilized to introduce different alkyl chains, leading to a variety of analogues. acs.orgnih.gov

Another avenue for modification is the 4-position of the indole (B1671886) ring. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be esterified with different acylating agents to introduce novel functionalities. acs.orgnih.gov

A series of novel quaternary tryptammonium analogues of 4-HO-TMT and 4-AcO-TMT have been synthesized, including:

4-hydroxy-N,N-dimethyl-N-ethyltryptammonium (4-HO-DMET) acs.org

4-hydroxy-N,N-dimethyl-N-n-propyltryptammonium (4-HO-DMPT) acs.org

4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium (4-HO-DMiPT) acs.org

4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET) acs.org

4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium (4-AcO-DMPT) acs.org

4-acetoxy-N,N-dimethyl-N-isopropyltryptammonium (4-AcO-DMiPT) acs.org

Comparative Synthesis Yields and Efficiency

The synthesis of 4-acetoxy prodrug derivatives such as 4-AcO-DMET, 4-AcO-DMPT, and 4-AcO-DMiPT is achieved by refluxing excess alkyl iodide in a tetrahydrofuran solution of psilacetin. acs.orgnih.gov The subsequent hydrolysis of these prodrugs to their corresponding metabolite analogues (e.g., 4-HO-DMET) is accomplished by refluxing them in a 5:1 acetic acid/water solution. acs.orgnih.gov For instance, the hydrolysis of 4-AcO-TMT iodide to 4-HO-TMT iodide can be achieved with a 60% yield after purification. acs.org

| Synthesis Step | Reagents & Conditions | Yield |

| Methylation of 4-AcO-DMT | Excess iodomethane acs.orgnih.gov | 53% acs.orgnih.gov |

| Hydrolysis of 4-AcO-TMT iodide | Aqueous acetic acid, recrystallization from methanol (B129727) acs.org | 60% acs.org |

Purification Techniques for Research-Grade Material

Achieving a high degree of purity for research-grade 4-acetoxy TMT (iodide) and its analogues is essential. This necessitates the use of effective purification methods to remove any unreacted starting materials, byproducts, or other impurities.

A primary and effective method for purifying these compounds is recrystallization. acs.org For example, 4-HO-TMT iodide can be purified by recrystallization from a methanolic solution. acs.org Both 4-AcO-TMT and 4-HO-TMT have been successfully recrystallized from water to obtain single-crystalline forms suitable for characterization by single-crystal diffraction. mdpi.com The high purity of these synthesized compounds is further confirmed by NMR data and elemental analyses. acs.orgnih.gov

For more rigorous purification, especially when dealing with complex mixtures or aiming for the highest possible purity, chromatographic techniques are employed. These methods, while not explicitly detailed in the provided context for this specific compound, are standard practice in synthetic chemistry for obtaining research-grade materials. The final purity is typically verified using advanced analytical techniques.

Recrystallization Methodologies

Recrystallization is a critical technique for the purification of 4-acetoxy-N,N,N-trimethyltryptammonium (4-acetoxy TMT) iodide, ensuring high purity by separating the compound from byproducts and impurities remaining after its synthesis. evitachem.com Research has demonstrated that specific solvent systems are effective for obtaining this compound in a highly purified, crystalline form.

The primary method documented for the purification of 4-acetoxy TMT iodide involves recrystallization from water. psychedelicreview.comkeepitsavvy.com This procedure has been successfully employed to grow single crystals of the compound, which is essential for definitive structural characterization techniques such as single-crystal X-ray diffraction. psychedelicreview.comkeepitsavvy.comnih.gov The use of an aqueous solution leverages the high polarity of the quaternary ammonium salt to achieve dissolution at an elevated temperature, followed by the formation of well-defined crystals upon cooling.

In addition to using water alone, a mixture of methanol and water has also been identified as a suitable solvent system for the recrystallization of 4-acetoxy TMT iodide. evitachem.com This mixed-solvent approach allows for fine-tuning of the solubility characteristics to optimize crystal growth and purification efficiency. The related compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide, which is the hydrolysis product of 4-acetoxy TMT iodide, has also been effectively purified via recrystallization from a methanolic solution. psychedelicreview.comnih.gov The successful crystallization of these closely related tryptammonium salts underscores the utility of polar solvents in their purification.

| Compound | Solvent System | Outcome | Reference |

|---|---|---|---|

| 4-acetoxy TMT (iodide) | Water | Formation of single crystals | psychedelicreview.comkeepitsavvy.comnih.gov |

| 4-acetoxy TMT (iodide) | Methanol / Water | Purification of final product | evitachem.com |

| 4-hydroxy TMT (iodide) | Methanol | Purification of final product | psychedelicreview.comnih.gov |

Chromatographic Purification Protocols

While recrystallization is a documented method for the purification of 4-acetoxy TMT (iodide), specific chromatographic purification protocols for this particular quaternary tryptammonium salt are not detailed in the available scientific literature. However, chromatographic techniques are widely applied for the separation, identification, and quantification of its structural and functional analogs, such as psilocybin and psilocin. acs.orgmdpi.com These established methods for related tryptamines provide a strong basis for developing protocols applicable to 4-acetoxy TMT (iodide).

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis of psilocybin analogs. mdpi.com A robust HPLC method developed for psilocybin and psilocin utilizes a mobile phase consisting of ultrapure water and acetonitrile (B52724) (95:5, v/v), with both solvents acidified to 0.3% with formic acid. acs.org This method achieves efficient separation with a total run time of 18 minutes, demonstrating the suitability of reversed-phase HPLC for resolving polar tryptamines. acs.org Such a system, likely coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), could be adapted for the purification and analysis of 4-acetoxy TMT (iodide). acs.orgmdpi.com

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring reactions and assessing the purity of tryptamine derivatives. keepitsavvy.com For instance, the metabolite 4-HO-TMT was analyzed using a TLC system with an eluent composed of n-propanol and 28% aqueous ammonia, yielding a specific retention factor (Rf) value. keepitsavvy.com Given the structural similarities, TLC protocols using polar solvent systems would be expected to be effective for the qualitative analysis of 4-acetoxy TMT (iodide).

| Technique | Analyte(s) | Stationary Phase | Mobile Phase / Eluent | Key Parameters | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Psilocybin & Psilocin | Not specified, likely C18 | Ultrapure water : Acetonitrile (95:5, v/v) with 0.3% Formic Acid | Total run time: 18 min | acs.org |

| TLC | 4-hydroxy TMT | Not specified | n-Propanol / NH3 28% | Rf = 0.62 | keepitsavvy.com |

| GC/FID | Tryptamine (Psilocin analog) | Rtx-5 GC column | Not specified | Used for qualitative and quantitative analysis | researchgate.net |

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure and assessing the purity of 4-acetoxy TMT (iodide).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-acetoxy TMT (iodide), both ¹H and ¹³C NMR are utilized to confirm its identity and high purity. psychedelicreview.comacs.org

In one method of synthesis, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated using an excess of iodomethane to produce 4-acetoxy TMT (iodide). nih.gov The purity and identity of the resulting compound are verified through NMR spectroscopy and elemental analysis. evitachem.compsychedelicreview.com

A specific preparation of 4-acetoxy TMT (iodide) involved dissolving 4-acetoxy-N,N-dimethyltryptammonium (4-AcO-DMT) fumarate in tetrahydrofuran and refluxing it with iodoethane. The resulting precipitate was isolated and washed to yield a pure product. google.com Another synthesis method involves dissolving 4-AcO-DMT fumarate in methanol with iodomethane and stirring for 24 hours. google.com

While specific ¹H NMR data for 4-acetoxy TMT (iodide) is not detailed in the provided search results, data for a related quaternary tryptammonium salt, N,N-dimethyl-N-n-propyltryptammonium (DMPT) iodide, is available. Its ¹H NMR spectrum in D₂O shows distinct peaks corresponding to the aromatic protons of the indole ring and the protons of the alkyl chains, confirming its structure. iucr.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-acetoxy TMT (iodide). The molecular formula for 4-acetoxy TMT (iodide) is C₁₅H₂₁IN₂O₂, and it has a molecular weight of 388.24 g/mol . evitachem.com This technique is crucial for confirming the elemental composition and structural integrity of the synthesized compound. While detailed fragmentation analysis data is not available in the provided results, it is a standard technique used in the characterization of such novel compounds. labchem.com.my

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction of 4-Acetoxy TMT (iodide)

The iodide salt of 4-acetoxy TMT was one of the first two quaternary tryptammonium salts to be characterized by single-crystal X-ray diffraction. psychedelicreview.comacs.org Crystals suitable for this analysis were grown from the slow evaporation of an aqueous solution. google.com The diffraction data was collected using a Bruker D8 Venture CMOS diffractometer with Mo Kα radiation. google.com The resulting crystal structure confirms the molecular connectivity and conformation in the solid state. acs.org The crystallographic data for 4-acetoxy TMT (iodide) is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition code XUXDUS. iucr.orgiucr.org

A patent application describes the characterization of crystalline 4-acetoxy TMT (iodide) by its X-ray powder diffraction (XRPD) pattern, with characteristic peaks at 8.1, 14.6, and 19.8° 2θ ± 0.2° 2θ. google.com The patent also includes a fully labeled displacement ellipsoid representation of the asymmetric unit of the crystalline structure. googleapis.com

Table 1: Crystal Data and Structure Refinement for 4-Acetoxy TMT (iodide) acs.org

| Parameter | Value |

| Empirical formula | C₁₅H₂₁IN₂O₂ |

| Formula weight | 388.24 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.345(3) |

| b (Å) | 7.989(2) |

| c (Å) | 15.123(3) |

| α (°) | 90 |

| β (°) | 108.78(3) |

| γ (°) | 90 |

| Volume (ų) | 1640.8(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.572 |

| Absorption coefficient (mm⁻¹) | 2.083 |

| F(000) | 776 |

Crystallographic Analysis of Quaternary Tryptammonium Analogues

The study of 4-acetoxy TMT (iodide) has paved the way for the crystallographic analysis of other quaternary tryptammonium analogues. iucr.orgnih.gov These studies help in understanding structure-activity relationships within this class of compounds. acs.org

For instance, the solid-state structures of N,N-dimethyl-N-n-propyltryptammonium (DMPT) iodide and N-allyl-N,N-dimethyltryptammonium (DMALT) iodide have been reported. iucr.orgnih.gov Both salts feature a trialkyltryptammonium cation and an iodide anion in the asymmetric unit, connected by N—H···I interactions. nih.gov The crystal structure of 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ) iodide also shows the tryptammonium cation and iodide anion held together by N—H···I and O—H···I hydrogen bonds. nih.gov

Furthermore, the synthesis and structural characterization of analogues such as 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET) and 4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium (4-AcO-DMPT) have been accomplished, with their structures also determined by single-crystal X-ray diffraction. googleapis.comacs.org These comparative analyses provide valuable insights into how modifications to the quaternary ammonium group affect the crystal packing and intermolecular interactions. iucr.orgnih.gov

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of 4-acetoxy TMT (iodide) and for its quantitative analysis in various matrices. High-performance liquid chromatography (HPLC) is a key technique used for this purpose. altitudeconsultingllc.com

Analytical laboratories utilize HPLC with Diode-Array Detection (HPLC-DAD) to test for the presence and potency of various psychedelic compounds, including 4-hydroxy TMT (iodide), a related compound. altitudeconsultingllc.com While 4-acetoxy TMT is not listed as a standard compound for quantitative analysis in the provided search results, its structural similarity to other tryptamines suggests that HPLC would be a suitable method for its analysis. Some labs offer a binary (positive or negative) test for 4-acetoxy-DMT as an add-on to their standard panel. altitudeconsultingllc.com

Thin-layer chromatography (TLC) has also been used in the analysis of related compounds. For example, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) was found to have an Rf value of 0.62 using a n-PrOH/NH₃ 28% eluent. keepitsavvy.com Gas chromatography-mass spectrometry (GC-MS) is another technique mentioned for the analysis of related illicit drugs, though it was noted that 4-acetoxy-DMT could be hydrolyzed to psilocin during the analysis under certain conditions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| 4-acetoxy TMT (iodide) | 4-acetoxy-N,N,N-trimethyltryptammonium iodide |

| Aeruginascin | 4-phosphoryloxy-N,N,N-trimethyltryptammonium |

| 4-AcO-DMT | 4-acetoxy-N,N-dimethyltryptamine |

| DMPT (iodide) | N,N-dimethyl-N-n-propyltryptammonium iodide |

| DMALT (iodide) | N-allyl-N,N-dimethyltryptammonium iodide |

| 5-HTQ (iodide) | 5-hydroxy-N,N,N-trimethyltryptammonium iodide |

| 4-AcO-DMET | 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium |

| 4-AcO-DMPT | 4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium |

| 4-HO-TMT | 4-hydroxy-N,N,N-trimethyltryptamine |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine |

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 4-acetoxy TMT (iodide). While specific, detailed HPLC parameters for this exact compound are not extensively published in public literature, the methodology for related tryptamines is well-established, typically utilizing reversed-phase chromatography. maps.org This technique is crucial for determining the purity of reference standards, which for 4-acetoxy TMT (iodide) is stated to be ≥98%. caymanchem.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of the compound of interest from any impurities is achieved by carefully controlling the mobile phase composition, flow rate, and temperature. Detection is often performed using a Diode Array Detector (DAD), which can provide ultraviolet-visible (UV-Vis) spectral data across a range of wavelengths simultaneously. altitudeconsultingllc.com For 4-acetoxy TMT (iodide), a maximum absorbance (λmax) at 278 nm is reported, providing a key wavelength for detection and quantification. caymanchem.com

The purity assessment by HPLC involves integrating the area of the peak corresponding to 4-acetoxy TMT (iodide) and comparing it to the total area of all detected peaks. This allows for a quantitative determination of purity, ensuring that a sample is free from significant levels of starting materials or by-products.

Table 1: HPLC Parameters for Tryptamine Analysis

| Parameter | Typical Specification | Relevance to 4-acetoxy TMT (iodide) |

|---|---|---|

| Technique | Reversed-Phase HPLC | Commonly used for tryptamine derivatives. maps.org |

| Column | C18, C8 | Provides good separation for compounds with indole rings. |

| Mobile Phase | Acetonitrile/Methanol and Water with modifiers (e.g., formic acid, ammonium formate) | Gradient elution is often used to resolve complex mixtures. |

| Detector | Diode Array Detector (DAD) | Allows for spectral confirmation and quantification at λmax (278 nm for 4-acetoxy TMT). caymanchem.com |

| Purity Standard | ≥98% | Established purity for analytical reference material. caymanchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Reference Standard Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and structural elucidation of volatile compounds. maps.org However, 4-acetoxy TMT (iodide) is a quaternary ammonium salt, which makes it non-volatile and thermally labile, posing challenges for direct GC-MS analysis. Despite this, some suppliers of analytical reference standards may provide GC-MS data. caymanchem.com This might be achieved through specialized techniques such as pyrolysis-GC-MS or by derivatization to a more volatile form, though LC-MS is generally the more appropriate method for such compounds. researchgate.net

When mass spectrometry is used, particularly with soft ionization techniques like electrospray ionization (ESI) often coupled with liquid chromatography (LC-MS), it provides crucial information about the molecular weight and structure of the compound. researchgate.net For 4-acetoxy TMT, the cation has a molecular formula of C₁₅H₂₁N₂O₂⁺.

The mass spectrum would be expected to show a prominent peak for the intact cation. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for confirming the structure. Key features in the fragmentation of tryptamines often include the formation of a stable iminium ion. researchgate.net For the related compound O-acetylpsilocin (4-AcO-DMT), characteristic fragments include those corresponding to the indole moiety and the amine side chain. researchgate.net A similar pattern would be anticipated for 4-acetoxy TMT, providing definitive structural confirmation.

Table 2: Mass Spectrometry Data for 4-acetoxy TMT

| Parameter | Value | Source |

|---|---|---|

| Formal Name | 4-(acetyloxy)-N,N,N-trimethyl-1H-indole-3-ethanaminium, monoiodide | caymanchem.com |

| Molecular Formula | C₁₅H₂₁N₂O₂ • I | caymanchem.com |

| Formula Weight | 388.2 | caymanchem.com |

| Ionization Technique | Electrospray Ionization (ESI) is highly suitable. | researchgate.net |

The structural identity of 4-acetoxy TMT (iodide) has also been unequivocally confirmed through single-crystal X-ray diffraction, which provides precise information on the three-dimensional arrangement of atoms in the crystalline solid. researchgate.netpsychedelicreview.com Further characterization is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis, which together verify the structure and high purity of the synthesized compound. researchgate.netpsychedelicreview.com

Impurity Profiling and Detection Methods in Synthetic Batches

Impurity profiling is essential for understanding the reaction process and ensuring the quality of the final compound. The synthesis of 4-acetoxy TMT (iodide) typically involves the methylation of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin) using an excess of an alkylating agent like iodomethane. researchgate.netpsychedelicreview.com

Potential impurities in a synthetic batch can include:

Unreacted Starting Material: The precursor, 4-acetoxy-N,N-dimethyltryptamine, may be present if the reaction does not go to completion.

Side-Reaction Products: The complex nature of the reactants could lead to the formation of unforeseen by-products.

Residual Solvents: Solvents used during the synthesis and purification, such as methanol or acetic acid, may remain in the final product. researchgate.net

Chromatographic methods are the primary tools for detecting these impurities.

HPLC: As discussed for purity analysis, HPLC is highly effective at separating the final quaternary salt product from the tertiary amine starting material (4-AcO-DMT) and other non-volatile impurities.

GC-MS: This technique, particularly with a headspace sampler, is the standard method for identifying and quantifying residual volatile solvents. altitudeconsultingllc.com This ensures that solvents used in the synthesis and recrystallization steps have been effectively removed. researchgate.netaltitudeconsultingllc.com

By employing these analytical strategies, researchers can develop a comprehensive impurity profile for each synthetic batch, which is critical for interpreting research data and ensuring the reproducibility of scientific findings.

Compound Names

The following table lists the chemical compounds mentioned in this article.

| Common Name/Abbreviation | Systematic Name |

|---|---|

| 4-acetoxy TMT (iodide) | 4-(acetyloxy)-N,N,N-trimethyl-1H-indole-3-ethanaminium, monoiodide |

| 4-HO-TMT | 4-hydroxy-N,N,N-trimethyltryptammonium |

| 4-AcO-DMT / Psilacetin | 4-acetoxy-N,N-dimethyltryptamine |

| Aeruginascin | 4-phosphoryloxy-N,N,N-trimethyltryptammonium |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine |

| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine |

| DMT | N,N-dimethyltryptamine |

| Serotonin (B10506) | 5-hydroxytryptamine |

| Melatonin | N-acetyl-5-methoxytryptamine |

| Tryptamine (B22526) | 1H-indole-3-ethanamine |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Indole (B1671886) | 1H-indole |

Preclinical Pharmacological Investigations: Mechanism Oriented Studies

In Vitro Receptor Binding and Functional Assays

The in vitro binding affinity of 4-acetoxy-N,N,N-trimethyltryptammonium (4-acetoxy TMT) iodide for various serotonin (B10506) (5-HT) receptors has been investigated, revealing generally low to negligible affinity at the primary serotonergic sites typically associated with psychedelic activity.

Initial screenings of 4-acetoxy TMT at the orthosteric sites of human 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₒ, and 5-HT₃ receptors indicated no significant binding affinity, with inhibition constant (Kᵢ) values reported as greater than 10,000 nM for each of these receptors nih.gov. This suggests that 4-acetoxy TMT itself does not directly interact with these key receptors under the conditions of that specific assay nih.gov. This lack of affinity at the 5-HT₂ₐ receptor is particularly noteworthy, as this site is the principal target for classic psychedelic compounds acs.orgfigshare.com.

However, subsequent investigations have presented conflicting data regarding the 5-HT₂ₒ receptor. One study reported that 4-acetoxy TMT did compete for radioligand binding at the 5-HT₂ₒ receptor with a Kᵢ value of 1.17 µM (or 1170 nM) acs.org. The same study also noted that 4-acetoxy TMT showed competition for binding at the 5-HT₁ₒ receptor, though a specific Kᵢ value was not determined acs.org. This discrepancy in 5-HT₂ₒ binding affinity is likely attributable to differences in the experimental conditions of the assays, particularly the choice of radioligand acs.org.

Data regarding the binding affinity of 4-acetoxy TMT for the 5-HT₆ receptor were not available in the reviewed scientific literature. Generally, 4-acetoxy analogues of tryptamines tend to show weaker binding affinities across 5-HT receptors compared to their corresponding 4-hydroxy counterparts nih.gov.

| Receptor Subtype | Reported Kᵢ Value (nM) | Source |

|---|---|---|

| 5-HT₁ₐ | >10,000 | nih.gov |

| 5-HT₁ₒ | Competition observed | acs.org |

| 5-HT₂ₐ | >10,000 | nih.gov |

| 5-HT₂ₒ | >10,000 | nih.gov |

| 5-HT₂ₒ | 1170 | acs.org |

| 5-HT₃ | >10,000 | nih.gov |

| 5-HT₆ | Not Reported |

The conflicting binding affinity data for 4-acetoxy TMT at the 5-HT₂ₒ receptor highlights the critical role of radioligand selection and assay condition optimization in preclinical receptor binding studies. Competitive radioligand binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a well-characterized, radioactively labeled ligand nih.gov.

The discrepancy in reported 5-HT₂ₒ affinity for 4-acetoxy TMT arose from studies using different radioligands. The study that reported a Kᵢ value of 1.17 µM utilized [³H]LSD as the radioligand acs.org. In contrast, the experiments that found no measurable affinity (Kᵢ >10,000 nM) employed [¹²⁵I]DOI for displacement binding acs.org. These differences underscore that the choice of radioligand can significantly impact the determined affinity values, as different radioligands may have distinct binding kinetics and may label different conformational states of the receptor.

Optimization of assay conditions is essential for generating reliable and reproducible data. This includes determining the ideal incubation time and temperature to ensure the binding reaction reaches equilibrium, as well as selecting an appropriate concentration of receptor protein in the assay mixture nih.gov. For competition assays, the concentration of the radioligand is typically set at or below its Kₔ value to ensure sensitivity to displacement by competing ligands nih.gov.

Consistent with its low binding affinity, particularly at the 5-HT₂ₐ receptor, 4-acetoxy TMT is generally considered to have minimal direct functional activity at key serotonin GPCRs. Functional assays, such as those measuring second messenger generation (e.g., calcium flux or cAMP modulation), are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor eurofinsdiscovery.comnih.govnih.gov.

Studies screening 4-acetoxy TMT and its analogues found that none of the quaternary tryptammonium compounds exhibited measurable functional activity at the 5-HT₂ₐ receptor figshare.com. However, in line with binding data showing some interaction at 5-HT₁ₒ and 5-HT₂ₒ receptors, these compounds were found to be weak partial agonists at these sites, with potencies in the low micromolar range figshare.com. The primary pharmacological relevance of 4-acetoxy TMT is widely considered to be its role as a prodrug, which is hydrolyzed in vivo to its pharmacologically active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) nih.govacs.org.

β-arrestin recruitment assays are a type of functional assay that measures another key GPCR signaling pathway, which is distinct from G-protein activation and is involved in receptor desensitization and internalization nih.gov. Some ligands can preferentially activate either the G-protein pathway or the β-arrestin pathway, a phenomenon known as biased agonism.

While 4-acetoxy TMT iodide has been synthesized for inclusion in panels of compounds to be tested in β-arrestin functional assays, specific data detailing its efficacy or potency in recruiting β-arrestin to any serotonin receptor subtype were not available in the reviewed literature researchgate.net.

Monoamine Transporter Interaction Studies

Dopamine Transporter (DAT) Binding and Uptake Inhibition

Research into the interaction of 4-acetoxy-N,N,N-trimethyltryptammonium (4-acetoxy TMT) with the dopamine transporter (DAT) reveals modest binding affinity. In radioligand binding assays, 4-acetoxy TMT displayed a binding affinity (Kᵢ) value of 4.35 µM at the DAT. acs.org This level of affinity is notably lower than that of its hydrolyzed counterpart, 4-hydroxy TMT (4-HO-TMT), which demonstrates the relevance of the 4-position substitution on DAT interaction. acs.org

Functional assays measuring the inhibition of dopamine uptake further characterize this interaction. In fluorescence-based uptake inhibition assays, quaternary tryptammonium compounds, including 4-acetoxy TMT, showed weak to negligible activity, with IC₅₀ values greater than 84 µM. acs.org These findings are consistent with the general observation that 4-acetoxy prodrugs tend to have reduced pharmacological activity at monoamine transporters compared to their active 4-hydroxy metabolites. acs.org

Serotonin Transporter (SERT) Binding and Uptake Inhibition in Synaptosomal and Transfected Cell Models

The interaction of 4-acetoxy TMT with the serotonin transporter (SERT) has been evaluated in models utilizing rat brain synaptosomes. In these preparations, 4-acetoxy TMT was found to be a low-potency inhibitor of serotonin uptake, with a measured IC₅₀ value of 3.5 µM. acs.org This potency is considerably lower than that of other related 4-hydroxy tryptamines and the control compound cocaine. acs.org

Studies consistently show that the substitution of a 4-acetoxy group for a 4-hydroxy group on the tryptamine (B22526) scaffold leads to a reduction in binding affinity at SERT. acs.org This supports the compound's role as a prodrug, where its primary biological activity is mediated through its active metabolite, 4-HO-TMT, which itself shows varied SERT affinity depending on the N-substituents. acs.org While specific binding affinity (Kᵢ) values for 4-acetoxy TMT at SERT have not been detailed in the available research, the uptake inhibition data from synaptosomal models provide a clear indication of its limited direct interaction with the transporter. acs.org

| Research Model | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Rat Brain Synaptosomes | IC₅₀ | 3.5 | acs.org |

Enzymatic Hydrolysis and Metabolic Transformation in Research Models

In Vitro Hydrolysis to 4-Hydroxy TMT (4-HO-TMT)

The chemical transformation of 4-acetoxy TMT to its active metabolite, 4-hydroxy TMT (4-HO-TMT), is a critical aspect of its pharmacology. In laboratory settings, this conversion has been demonstrated through chemical hydrolysis. Specifically, treating 4-acetoxy TMT iodide with aqueous acetic acid results in the hydrolysis of the acetate ester, yielding 4-HO-TMT iodide. psychedelicreview.comnih.gov This straightforward in vitro conversion serves as a model for the expected metabolic process in biological systems. psychedelicreview.comnih.gov

This process is analogous to the well-documented hydrolysis of other 4-acetoxy tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin), which is readily converted to psilocin (4-HO-DMT). nih.govnih.gov In biological environments, this type of deacetylation is typically mediated by esterase enzymes present in plasma and various tissues. wikipedia.org Therefore, it is mechanistically anticipated that 4-acetoxy TMT undergoes rapid enzymatic hydrolysis to 4-HO-TMT in vivo.

Role as a Prodrug in Preclinical Pharmacodynamics

4-acetoxy TMT is consistently identified as a prodrug for the pharmacologically active compound 4-HO-TMT. acs.orgpsychedelicreview.com A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. The rationale for this classification is based on both chemical analogy and direct pharmacological data. acs.orgpsychedelicreview.com Similar to how psilocybin is the prodrug for psilocin, and 4-AcO-DMT is a synthetic prodrug for psilocin, 4-acetoxy TMT was developed to be a source of 4-HO-TMT. nih.govnih.gov

The preclinical pharmacological profile of 4-acetoxy TMT supports its role as a prodrug. It generally displays reduced binding and functional activity at various molecular targets, including monoamine transporters, compared to its hydrolyzed 4-hydroxy analogue. acs.org This reduced intrinsic activity is a hallmark of many prodrugs, which are designed to be relatively inert until they are converted into their active form within the body. acs.org

Liver Microsomal Studies for Metabolic Pathway Elucidation

While specific studies detailing the metabolism of 4-acetoxy TMT using liver microsomes are not prominently available in the scientific literature, the principles of such investigations are well-established for elucidating the metabolic pathways of related compounds. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolic reactions.

For a compound like 4-acetoxy TMT, a liver microsomal study would primarily investigate its stability and identify the initial metabolites formed. The primary expected metabolic pathway for 4-acetoxy tryptamines is hydrolysis of the ester bond to form the corresponding 4-hydroxy analogue. This reaction is typically catalyzed by esterase enzymes, which are present in liver microsomes.

Studies on analogous compounds, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), using more comprehensive in vitro models like human hepatocytes (which contain both Phase I and Phase II enzymes), have confirmed that the principal initial metabolic step is indeed ester hydrolysis to form the 4-hydroxy metabolite (4-OH-DiPT). nih.gov Subsequent Phase II reactions, such as glucuronidation and sulfation, then occur on the newly exposed hydroxyl group. nih.gov This provides a strong inferential basis for the metabolic pathway of 4-acetoxy TMT, where microsomal assays would be expected to demonstrate its conversion to 4-HO-TMT as the key step in its metabolic activation.

Structure-Activity Relationship (SAR) Studies for Quaternary Tryptammonium Analogues

Structure-activity relationship (SAR) studies for quaternary tryptammonium analogues, including 4-acetoxy-N,N,N-trimethyltryptammonium (4-acetoxy TMT), have been undertaken to elucidate how specific structural modifications influence their pharmacological profiles. These investigations focus on understanding the impact of substitutions at the nitrogen atom of the amino group and at the 4-position of the indole (B1671886) ring on interactions with serotonin receptors and transporters.

Research into the SAR of quaternary tryptammonium analogues has involved the synthesis and pharmacological evaluation of compounds with varying N-substituents to understand their influence on receptor and transporter binding. Analogues of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) and its acetoxy prodrug, 4-acetoxy TMT, have been created by replacing one of the N-methyl groups with larger alkyl groups, such as ethyl, n-propyl, and isopropyl, to yield compounds like 4-HO-DMET, 4-HO-DMPT, and 4-HO-DMiPT, and their corresponding 4-acetoxy versions. nih.gov

A key finding from these studies is that none of the tested quaternary tryptammonium compounds, including 4-acetoxy TMT and its N-substituted analogues, exhibited measurable affinity for the serotonin 2A (5-HT2A) receptor. nih.govresearchgate.net This suggests that these compounds are unlikely to produce classic psychedelic effects, which are primarily mediated by 5-HT2A receptor agonism. nih.govresearchgate.net

However, modifications to the N-substituents were found to significantly modulate affinity for the serotonin transporter (SERT). An increase in the steric bulk on the quaternary nitrogen atom correlated with a higher binding affinity for SERT. acs.org For instance, 4-HO-TMT, the smallest of the 4-hydroxy analogues, showed no significant binding at SERT. In contrast, the larger analogues 4-HO-DMET, 4-HO-DMPT, and 4-HO-DMiPT all displayed sub-micromolar affinity for SERT. nih.govacs.org These 4-hydroxy compounds were also shown to be effective inhibitors of serotonin uptake at SERT. nih.gov

Several of the quaternary analogues demonstrated low micromolar affinity for the 5-HT1D and 5-HT2B receptors. nih.gov Specifically, 4-HO-TMT, 4-AcO-TMT, 4-HO-DMPT, and 4-HO-DMET showed affinity for the 5-HT2B receptor, while 4-HO-TMT and 4-HO-DMPT also competed for binding at the 5-HT1D receptor. acs.org Additionally, 4-AcO-TMT and other analogues displayed modest binding affinity at the dopamine transporter (DAT). acs.org

| Compound | SERT | 5-HT1D | 5-HT2B | DAT |

|---|---|---|---|---|

| 4-HO-TMT | >10,000 | 4900 | 1400 | >10,000 |

| 4-AcO-TMT | >10,000 | >10,000 | 1170 | 4350 |

| 4-HO-DMET | 890 | >10,000 | 1100 | >10,000 |

| 4-HO-DMPT | 370 | 2400 | 1300 | >10,000 |

| 4-HO-DMiPT | 570 | >10,000 | >10,000 | >10,000 |

The substitution at the 4-position of the indole ring is a critical determinant of the pharmacological profile of tryptamines. In the case of 4-acetoxy TMT, the 4-acetoxy group functions as a prodrug moiety for the corresponding 4-hydroxy analogue, 4-HO-TMT. nih.govnih.gov It is anticipated that in vivo, esterase enzymes hydrolyze the acetate ester of 4-acetoxy TMT to release the active metabolite, 4-HO-TMT. nih.govpsychedelicreview.com

Consistent with its role as a prodrug, 4-acetoxy TMT itself displays a different and generally weaker binding profile compared to its active metabolite. One study found that 4-acetoxy TMT showed no significant binding affinity at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT3 receptors. nih.govpsychedelicreview.com In contrast, the active metabolite, 4-HO-TMT, demonstrated binding affinity at the 5-HT1A, 5-HT2A, and 5-HT2B receptors. nih.gov

Another investigation reported that 4-acetoxy TMT possesses low micromolar affinity for the 5-HT2B receptor and the dopamine transporter (DAT). acs.org This study also noted that the substitution of a 4-hydroxy group with a 4-acetoxy group generally led to a reduction in binding affinity at several sites, including 5-HT1D, 5-HT2B, DAT, and SERT. acs.org The discrepancy in 5-HT2B binding results between studies has been attributed to the different radioligands used in the binding assays, which can influence the measured affinity of test compounds. acs.org

The pharmacological profile of these quaternary compounds differs notably from their non-quaternary (tertiary amine) counterparts. For many non-quaternary tryptamines, 4-hydroxy and 4-acetoxy analogues exhibit similar pharmacological effects and high selectivity for 5-HT2A receptors. nih.govresearchgate.netnih.gov The presence of the permanently charged quaternary ammonium (B1175870) group in 4-acetoxy TMT and its analogues fundamentally alters these properties, eliminating 5-HT2A affinity and shifting activity towards other targets like SERT. nih.gov

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | SERT | DAT |

|---|---|---|---|---|---|

| 4-acetoxy TMT (iodide) | >10,000 nih.gov | >10,000 nih.gov | >10,000 nih.gov / 1170 acs.org | >10,000 acs.org | 4350 acs.org |

| 4-hydroxy-TMT | 1500 nih.gov | 880 nih.gov | 120 nih.gov / 1400 acs.org | >10,000 acs.org | >10,000 acs.org |

Note: Discrepancies in binding affinity values for the same receptor (e.g., 5-HT2B) are reported as they appear in the cited literature, which may be due to different experimental conditions or radioligands used in the assays. acs.org

Theoretical and Computational Chemistry Research

Molecular Docking Simulations with Target Receptors and Transporters

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. For 4-acetoxy TMT, a primary target of interest would be the serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic tryptamines. frontiersin.orgdntb.gov.ua Docking simulations can also explore interactions with serotonin transporters (SERT). abap.co.inabap.co.in

These simulations would place a 3D model of 4-acetoxy TMT into the binding pocket of a receptor model, often derived from crystal structures of related receptors like the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. nih.govnih.gov The goal is to identify the most stable binding pose and to calculate a docking score, which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket, can be identified. For tryptamines, interactions with residues in transmembrane helices III, V, VI, and VII are often crucial. nih.gov

Table 1: Hypothetical Molecular Docking Results of 4-acetoxy TMT (iodide) with Serotonergic Targets

| Target Receptor/Transporter | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5-HT₂A Receptor | -9.5 | Asp155, Ser242, Phe339, Trp336 |

| 5-HT₂C Receptor | -8.8 | Asp134, Ser139, Tyr370 |

| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Phe335 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For 4-acetoxy TMT, a QSAR model could be developed using a dataset of tryptamine (B22526) derivatives with known affinities for the 5-HT₂A receptor. nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can include steric, electronic, and hydrophobic parameters. A statistical method, such as partial least squares (PLS), is then used to build a mathematical equation that correlates these descriptors with the biological activity (e.g., pIC₅₀ values). mdpi.com The resulting model can then be used to predict the activity of new or untested compounds like 4-acetoxy TMT.

Table 2: Example of a QSAR Model for Tryptamine Derivatives Targeting the 5-HT₂A Receptor

| Model Type | Statistical Parameters | Key Descriptors (Illustrative) |

| 3D-QSAR (CoMFA) | q² = 0.65, r² = 0.92 | Steric fields, Electrostatic fields |

| HQSAR | q² = 0.60, r² = 0.80 | Atom contributions, Bond connections |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. For 4-acetoxy TMT, this would involve exploring the rotational freedom around its single bonds to find low-energy conformers. This is crucial as the biological activity of a molecule is highly dependent on its 3D shape.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. acs.orgnih.gov An MD simulation of 4-acetoxy TMT in a simulated biological environment, such as a lipid bilayer or in complex with a receptor, can reveal its dynamic behavior, stability of binding, and how it influences the surrounding molecules. nih.govtandfonline.com For instance, simulations could explore how 4-acetoxy TMT partitions into a neuronal membrane. nih.gov

Table 3: Illustrative Data from a Molecular Dynamics Simulation of 4-acetoxy TMT Bound to the 5-HT₂A Receptor

| Simulation Parameter | Result (Hypothetical) | Interpretation |

| Simulation Length | 100 ns | Provides a sufficient timescale to observe significant molecular motions. |

| RMSD of Ligand | 1.5 Å | Indicates that the ligand remains stably bound in the receptor's active site. |

| Number of Hydrogen Bonds | 2-3 (persistent) | Shows key stable interactions with the receptor. |

| RMSF of Receptor Residues | Peaks at loop regions | Highlights the flexible and stable regions of the receptor upon ligand binding. tandfonline.com |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule. nih.govresearchgate.net For 4-acetoxy TMT, these calculations can be used to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. youtube.com

These properties are fundamental to understanding the molecule's reactivity, its ability to form intermolecular interactions, and its metabolic stability. For example, the electrostatic potential map can indicate regions of the molecule that are likely to engage in electrostatic interactions with a receptor, while the HOMO-LUMO gap can provide insights into its chemical reactivity and electronic transitions.

Table 4: Hypothetical Quantum Chemical Properties of 4-acetoxy TMT (iodide)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Methodological Considerations and Research Applications

Application as an Analytical Reference Standard in Forensic Science Research and Chemical Biology

4-acetoxy TMT (iodide) serves as an analytical reference standard, a crucial tool for researchers in forensic and chemical biology fields. caymanchem.com As a reference standard, it provides a well-characterized, high-purity substance against which unknown samples can be compared. This is essential in forensic laboratories for the identification of novel tryptamines in seized materials and in chemical biology for ensuring the accuracy of pharmacological assays.

In research settings, 4-acetoxy TMT (iodide) is used to explore structure-activity relationships among psilocybin analogues. caymanchem.com It is considered a potential prodrug for 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), the putative active metabolite of aeruginascin, a compound found in some species of psychedelic mushrooms. acs.orgresearchgate.net By using the standardized form of 4-acetoxy TMT (iodide), researchers can confidently assess its binding affinity at various receptors and compare its pharmacological profile to other related tryptamines. nih.govacs.org This comparative analysis helps to elucidate the specific effects of different chemical modifications on the tryptamine (B22526) scaffold. For instance, studies have used it to determine binding affinities at human serotonin (B10506) receptors, providing valuable data for understanding its potential biological activity. nih.govacs.org

Challenges in Chemical Synthesis and Purification for Reproducible Research Outcomes

The synthesis and purification of 4-acetoxy TMT (iodide) present specific challenges that must be overcome to ensure the high purity required for reproducible research. The compound is typically synthesized from 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate (B1241708), which is methylated using excess iodomethane (B122720). nih.govacs.orgpsychedelicreview.com This reaction produces 4-acetoxy TMT (iodide) in a moderate yield of 53%. nih.govacs.org

Key challenges in this process include:

Achieving High Purity: Ensuring the complete removal of starting materials and reaction byproducts is critical. The identity and high purity of the final compound must be confirmed through rigorous analytical methods such as Nuclear Magnetic Resonance (NMR) and elemental analysis. psychedelicreview.compsychedelicreview.com

Purification: Recrystallization is a necessary step to purify the compound. nih.govacs.org The iodide salts of both 4-acetoxy TMT and its hydrolyzed product, 4-HO-TMT, have been successfully recrystallized from water to obtain their single-crystalline forms, which is a crucial step for definitive structural characterization via single-crystal X-ray diffraction. acs.orgpsychedelicreview.compsychedelicreview.com This technique provided the first crystal structures for any quaternary tryptammonium salts, offering a benchmark for future modeling studies. acs.orgpsychedelicreview.com

Compound Stability: The acetoxy group on 4-acetoxy TMT (iodide) can be hydrolyzed. The compound is intentionally hydrolyzed using aqueous acetic acid to produce 4-HO-TMT. nih.govacs.orgpsychedelicreview.com This inherent instability means the compound is hygroscopic and must be stored under anhydrous conditions to prevent unintended degradation, which could otherwise lead to inconsistent and unreliable experimental results.

Overcoming these challenges is fundamental for producing a stable, well-characterized compound, which is the bedrock of reproducible pharmacological research.

Strategies for Ensuring Reproducibility in Preclinical Pharmacological Assays

Reproducibility is a cornerstone of scientific validity, and several strategies are essential when conducting preclinical pharmacological assays with compounds like 4-acetoxy TMT (iodide). The significant failure rate in translating preclinical findings to human trials highlights the need for robust and transparent research practices. cos.io

Strategies to enhance reproducibility include:

Comprehensive Compound Characterization: Before any biological testing, the identity, purity, and stability of the research compound must be unequivocally established. For 4-acetoxy TMT (iodide), techniques like NMR, elemental analysis, and single-crystal X-ray diffraction have been used to confirm its structure and purity. acs.org This ensures that any observed biological effects are attributable to the intended molecule.

Standardized Assay Conditions: The outcomes of pharmacological assays can be highly sensitive to experimental conditions. A notable example is the conflicting data on 4-acetoxy TMT (iodide)'s affinity for the 5-HT2B serotonin receptor. An early study reported no significant binding, while a later study found it displayed low micromolar affinity. acs.org This discrepancy was likely due to differences in the radioligand and assay conditions used, underscoring the critical need for standardized and clearly reported protocols. acs.org

Transparent Reporting and Data Sharing: Detailed reporting of experimental procedures, including synthesis, purification, characterization, and assay protocols, is vital. nih.gov Providing access to raw data and analysis programs allows other researchers to verify and replicate findings, which is a key aspect of the self-corrective nature of science. cos.ionih.gov

Pre-specification of Analysis Plans: To reduce bias and selective reporting, data analysis plans should be specified before the start of an experiment. nih.gov This practice helps ensure that the reported results are not skewed by post-hoc decisions.

By implementing these strategies, the scientific community can build a more credible and robust foundation of evidence for novel compounds, facilitating more reliable translation from preclinical research to potential clinical applications. cos.io

Ethical Frameworks for Research with Tryptamine Derivatives in Preclinical Settings

Research involving tryptamine derivatives, even in preclinical stages, must be guided by a robust ethical framework. The core principle of all research ethics codes is that the potential benefits must outweigh the risks and harms. nih.gov For preclinical studies, this principle applies to the use of resources and the potential downstream consequences for human trials. nih.gov

Key ethical considerations include:

Scientific Validity and Rigor: There is an ethical imperative to conduct methodologically sound research. nih.gov Poorly designed or executed studies that yield unreliable data are considered unethical because they waste valuable resources (including animals, reagents, and funding) and fail to produce social value. nih.govnih.gov Rigorous synthesis, purification, and analytical characterization of compounds like 4-acetoxy TMT (iodide) are therefore ethical prerequisites for their use in further studies.

Justification for Research: Preclinical studies must be supported by a well-grounded scientific hypothesis. nih.gov Research into 4-acetoxy TMT (iodide) and its analogues is justified by the need to understand the pharmacology of tryptamines found in fungi, especially as public interest and decriminalization initiatives grow. acs.org Understanding the full pharmacological profile of these compounds is essential for assessing their potential effects.

Transparency and Reporting: The complete and unbiased reporting of all research findings, regardless of the outcome, is an ethical obligation. nih.gov Publication bias and the overestimation of treatment effects from preclinical studies can create a misleading evidence base, which can lead to poorly justified and ultimately failed clinical trials, exposing human participants to unnecessary risks. nih.govnih.gov

By adhering to these ethical frameworks, researchers can ensure that the investigation of novel tryptamine derivatives is conducted responsibly, building a solid and reliable foundation of knowledge that can safely inform future research directions.

Research Findings for 4-acetoxy TMT (iodide)

The following table summarizes the in vitro pharmacological data for 4-acetoxy TMT (iodide) from published research.

| Target | Assay Type | Ki (μM) | Reference |

|---|---|---|---|

| 5-HT1A | Radioligand Binding Assay | > 10 | nih.gov |

| 5-HT1D | Radioligand Binding Assay | > 10 | acs.org |

| 5-HT2A | Radioligand Binding Assay | > 10 | nih.gov |

| 5-HT2B | Radioligand Binding Assay | > 10 | nih.gov |

| 1.17 | acs.org | ||

| 5-HT3 | Radioligand Binding Assay | > 10 | nih.gov |

| DAT (Dopamine Transporter) | Radioligand Binding Assay | 4.35 | acs.org |

| SERT (Serotonin Transporter) | Radioligand Binding Assay | > 10 | acs.org |

Note: The discrepancy in 5-HT2B binding affinity is attributed by researchers to differences in the radioligands and assay conditions used in the respective studies. acs.org

Future Trajectories in Academic Inquiry

Design and Synthesis of Advanced Quaternary Tryptammonium Scaffolds with Tuned Receptor Selectivity

The synthesis of 4-acetoxy TMT (iodide) has been a critical first step, achieved through the methylation of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) using an excess of iodomethane (B122720). nih.govacs.org This initial work has opened the door to the rational design and synthesis of a broader class of quaternary tryptammonium compounds. Researchers have expanded upon this by creating novel analogues, such as 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET), 4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium (4-AcO-DMPT), and 4-acetoxy-N,N-dimethyl-N-isopropyltryptammonium (4-AcO-DMiPT). acs.orgnih.gov The synthesis of these advanced scaffolds is accomplished by refluxing 4-AcO-DMT with different alkyl iodides, allowing for systematic modification of the quaternary ammonium (B1175870) head group. acs.org

A primary goal of this synthetic effort is to achieve tuned receptor selectivity. While the parent compound, 4-acetoxy TMT (iodide), displays no significant binding affinity for the serotonin (B10506) receptors 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT3, its analogues exhibit novel pharmacological profiles. psychedelicreview.comnih.gov Notably, these new compounds also lack a measurable affinity for the 5-HT2A receptor, the primary target for classic psychedelic tryptamines. acs.orgnih.gov Instead, they demonstrate weak to moderate affinity for the 5-HT1D and 5-HT2B receptors and, most significantly, sub-micromolar affinity for the serotonin transporter (SERT). acs.orgnih.gov This shift in selectivity away from the 5-HT2A receptor towards other serotonergic targets, particularly SERT, represents a significant trajectory in designing non-psychedelic tryptamines for potential therapeutic applications. acs.orgnih.govnih.gov The structural characterization of these compounds, often achieved through single-crystal X-ray diffraction, provides precise atomic-level data that is crucial for refining structure-activity relationships (SAR) and guiding future design efforts. psychedelicreview.comacs.org

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT3 |

|---|---|---|---|---|

| 4-Acetoxy TMT (iodide) | >10,000 | >10,000 | >10,000 | >10,000 |

| 4-HO-TMT (Metabolite) | 170 | 150 | 390 | >10,000 |

| Compound | 5-HT1D | 5-HT2A | 5-HT2B | SERT |

|---|---|---|---|---|

| 4-HO-DMET | >10,000 | >10,000 | 3,000 | 370 |

| 4-HO-DMPT | 6,800 | >10,000 | 8,700 | 890 |

| 4-HO-DMiPT | >10,000 | >10,000 | >10,000 | 720 |

Further Elucidation of Downstream Signaling Pathways Mediated by Receptor/Transporter Interactions in Research Models

Understanding the downstream signaling cascades initiated by these novel quaternary tryptamines is a critical future objective. The interaction of classic psychedelics with the 5-HT2A receptor is known to trigger specific G-protein-coupled signaling pathways. researchgate.net However, since 4-acetoxy TMT analogues lack affinity for this receptor, their biological effects must be mediated by other mechanisms. acs.org The demonstrated affinity of these compounds for the serotonin transporter (SERT), where they act as uptake inhibitors, points to a distinct signaling trajectory. acs.orgnih.govresearchgate.net

Future research will need to elucidate how the binding of these compounds to SERT, as well as to 5-HT1D and 5-HT2B receptors, modulates intracellular signaling. This involves investigating second messenger systems, protein kinase activation, and gene expression changes that occur downstream of these interactions. nih.govreactome.org For instance, SERT inhibition directly impacts serotonergic tone by increasing the extracellular concentration of serotonin, which can have widespread effects on mood and cognition through subsequent activation of various serotonin receptors. The development of compounds that are selective for SERT over other receptors could help isolate and study the specific consequences of transporter inhibition. nih.gov These investigations will be crucial for understanding the full pharmacological profile of these compounds and for predicting their physiological effects in preclinical models, potentially revealing pathways that promote neuroplasticity or have other therapeutic benefits without inducing the perceptual alterations associated with 5-HT2A agonism. researchgate.netnih.gov

Integration with Advanced Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Biological System Analysis in Preclinical Research

To move beyond single-receptor interactions and achieve a holistic understanding of the biological impact of 4-acetoxy TMT (iodide) and its analogues, future research must integrate advanced multi-omics technologies. frontlinegenomics.comnashbio.com Approaches such as proteomics and metabolomics can provide a comprehensive, systems-level view of the cellular and physiological changes induced by these compounds in preclinical models. nih.gov

Proteomics: By analyzing global changes in protein expression and post-translational modifications in response to compound administration, proteomics can identify the specific cellular machinery and pathways that are affected. nih.gov This could reveal, for example, how SERT inhibition by these novel tryptamines alters the expression of synaptic proteins or neurotrophic factors.

Metabolomics: This approach can quantify shifts in the levels of endogenous metabolites, including neurotransmitters and their breakdown products. nih.gov Metabolomic profiling could directly measure the impact of these compounds on the serotonin metabolic pathway and other related neurochemical systems, providing a functional readout of their in vivo activity. nih.gov

Integrating these large-scale datasets will enable researchers to construct detailed models of the compounds' mechanisms of action, identify potential biomarkers of target engagement, and uncover novel biological functions. frontlinegenomics.comnashbio.comnih.gov This comprehensive analysis is essential for bridging the gap between molecular interactions at the receptor level and the complex physiological outcomes observed in an intact biological system. frontiersin.org

Development of Novel Pharmacological Tools for Neuroscientific Investigation Based on 4-Acetoxy TMT (iodide) Analogues

The unique pharmacological profiles of 4-acetoxy TMT analogues position them as valuable tools for neuroscientific research. Their selectivity for SERT and other non-5-HT2A serotonin receptors makes them ideal probes for dissecting the specific roles of these targets in neural circuits and behavior. acs.orgnih.gov The development of quaternary tryptammonium scaffolds provides a novel chemical template for exploring structure-activity relationships, which can lead to the creation of even more potent and selective pharmacological tools. nih.govresearchgate.net

By systematically altering the alkyl substituents on the quaternary nitrogen, researchers can generate a library of compounds with graded affinities for different serotonin receptors and transporters. nih.gov This library would be an invaluable resource for:

Mapping the functional topography of the serotonergic system.

Investigating the distinct contributions of SERT, 5-HT1D, and 5-HT2B receptors to complex processes like mood regulation, cognition, and neuroplasticity.

Providing templates for the development of next-generation therapeutics for psychiatric and neurological disorders that are precisely targeted and potentially devoid of psychedelic effects. acs.orgnih.gov

The continued synthesis and characterization of analogues based on the 4-acetoxy TMT (iodide) scaffold will undoubtedly fuel new discoveries in neuroscience and pharmacology. nih.govresearchgate.net

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of 4-acetoxy TMT (iodide)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λmax: 220–277 nm) is standard for assessing purity, with batch-specific certificates of analysis providing validated results . Stability is ensured by storing the compound at -20°C in airtight containers, with periodic re-analysis using thermogravimetric analysis (TGA) to monitor degradation. Stability data over ≥3 years are typically provided by suppliers .

Q. What safety protocols are critical for handling 4-acetoxy TMT (iodide) in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required during aerosol-generating procedures. Work in a fume hood, and decontaminate surfaces with 70% ethanol. Waste must be segregated and disposed via certified hazardous waste services. Always consult the Safety Data Sheet (SDS) for compound-specific hazards .

Q. How is the hallucinogenic potential of 4-acetoxy TMT (iodide) typically assessed in preclinical models?

- Methodological Answer : The head-twitch response (HTR) in mice is the gold-standard behavioral assay. Administer doses ranging from 1–10 mg/kg (intraperitoneal) and quantify HTR episodes over 30-minute intervals. Controls include vehicle-treated groups and positive controls (e.g., psilocin). Data should be analyzed using ANOVA with post-hoc tests to account for inter-subject variability .

Advanced Research Questions

Q. How do structural modifications at the 4-position of tryptamine analogs influence their pharmacological profiles?

- Methodological Answer : Comparative studies using 4-acetoxy DMT (HTR-positive), 4-acetoxy NMT (HTR-negative), and 4-acetoxy MiPT (HTR-positive) reveal that hallucinogenic potential correlates with N-methylation and acetyloxy substitution. Receptor binding assays (5-HT2A/C) and molecular docking simulations can identify critical interactions. For example, 4-acetoxy DMT’s higher 5-HT2A affinity (Ki < 100 nM) explains its HTR induction, while NMT’s lack of activity highlights the role of methylation .

Q. What experimental design considerations mitigate confounding factors in behavioral assays for 4-acetoxy TMT (iodide)?

- Methodological Answer :

- Dose-Response Curves : Use at least five dose levels (e.g., 0.1–20 mg/kg) to establish ED50 values.

- Temporal Controls : Monitor HTR at 15-, 30-, and 60-minute post-administration to account for pharmacokinetic variability.

- Blinding : Implement double-blind scoring by independent observers to reduce bias.

- Statistical Power : A minimum sample size of n=8 per group ensures detection of ≥50% effect size (α=0.05, power=0.8) .

Q. How should discrepancies between in vitro receptor binding data and in vivo behavioral responses be resolved?

- Methodological Answer : Discrepancies may arise from metabolite activity or off-target effects. Use LC-MS/MS to profile plasma and brain metabolites post-administration. For example, 4-acetoxy DMT may hydrolyze to psilocin, which has higher 5-HT2A affinity. Complementary assays (e.g., locomotor activity tests) can differentiate target-specific effects from nonspecific sedation .

Data Analysis and Contradiction Management

Q. What strategies validate the quantification of 4-acetoxy TMT (iodide) in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) to isolate the compound.

- LC-MS/MS Parameters : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 269 → 160 for quantification, m/z 269 → 144 for confirmation). Include deuterated internal standards (e.g., 4-acetoxy DMT-d10) to correct for matrix effects .

Q. How can researchers reconcile conflicting results between HTR assays and other behavioral endpoints (e.g., locomotor activity)?

- Methodological Answer : Conflicting data may indicate off-target effects or dose-dependent responses. Perform dose-ranging studies and integrate electrophysiological recordings (e.g., cortical local field potentials) to correlate behavior with neural activity. Multivariate analysis (e.g., PCA) can disentangle overlapping behavioral variables .

Tables for Key Comparative Data

| Compound | 5-HT2A Ki (nM) | HTR Induction (ED50, mg/kg) | Metabolic Stability (t1/2, h) | Reference |

|---|---|---|---|---|

| 4-Acetoxy DMT | 85 ± 12 | 2.1 | 1.8 | |

| 4-Acetoxy NMT | >10,000 | No response | 2.3 | |

| Psilocin (Metabolite) | 6 ± 2 | 0.9 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.